4-Methylcyclohexylamine

Polyamine metabolism Spermidine synthase inhibition Antiparasitic drug discovery

4-Methylcyclohexylamine (4-MCHA, CAS 2523-55-9) is a cyclic aliphatic amine belonging to the cyclohexylamine class, characterized by a six-membered cyclohexane ring with a primary amine (-NH2) at position 1 and a methyl (-CH3) substituent at position 4. The compound exists as two stereoisomers (cis and trans), with the trans isomer (trans-4-MCHA, CAS 2523-55-9) being the most extensively studied and commercially specified form for research applications.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 2523-55-9
Cat. No. B3415578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexylamine
CAS2523-55-9
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N
InChIInChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
InChIKeyKSMVBYPXNKCPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexylamine (CAS 2523-55-9) for Procurement: Chemical Class and Baseline Specifications


4-Methylcyclohexylamine (4-MCHA, CAS 2523-55-9) is a cyclic aliphatic amine belonging to the cyclohexylamine class, characterized by a six-membered cyclohexane ring with a primary amine (-NH2) at position 1 and a methyl (-CH3) substituent at position 4 [1]. The compound exists as two stereoisomers (cis and trans), with the trans isomer (trans-4-MCHA, CAS 2523-55-9) being the most extensively studied and commercially specified form for research applications [2]. Its molecular formula is C7H15N, with a molecular weight of 113.20 g/mol, and it appears as a colorless to light yellow clear liquid with a boiling point range of 151–154°C, density of approximately 0.855 g/mL at 25°C, and a flash point of ~27°C .

4-Methylcyclohexylamine vs. Cyclohexylamine Analogs: Why Generic Substitution Fails in Precision Research


The methyl substitution at the 4-position of 4-Methylcyclohexylamine fundamentally alters both its stereoelectronic profile and biological activity relative to unsubstituted cyclohexylamine and other cyclohexylamine derivatives. This single methyl group creates two distinct stereoisomers (cis and trans) with divergent target-binding conformations, a property absent in simpler cyclohexylamines [1]. Furthermore, the methyl substitution directly impacts enzyme inhibition potency; for example, trans-4-MCHA exhibits an IC50 of 1.4–7.2 µM against spermidine synthase, whereas unsubstituted cyclohexylamine shows a significantly higher IC50 of ~2.4 µM under comparable conditions, and other substituted analogs such as 4-tert-butylcyclohexylamine demonstrate entirely different inhibition profiles [2]. Generic substitution without regard to stereochemistry or the presence of the 4-methyl group introduces uncontrolled variability in catalytic, enzymatic, and synthetic applications, rendering direct interchange of in-class compounds invalid for reproducible research outcomes.

4-Methylcyclohexylamine Quantitative Evidence: Head-to-Head Comparisons with Structural Analogs


Enzyme Inhibition Potency: trans-4-MCHA vs. Unsubstituted Cyclohexylamine

The trans isomer of 4-Methylcyclohexylamine demonstrates significantly enhanced inhibition of spermidine synthase compared to unsubstituted cyclohexylamine. The methyl substitution at the 4-position confers a steric and electronic environment that improves binding affinity at the enzyme active site [1].

Polyamine metabolism Spermidine synthase inhibition Antiparasitic drug discovery

Stereochemical Selectivity in Synthesis: trans:cis Isomer Ratio Control via Catalytic Hydrogenation

Patent data demonstrates that the trans-4-Methylcyclohexylamine isomer can be produced with high stereoselectivity using noble metal catalysts under optimized conditions, enabling procurement of isomerically enriched material for structure-activity relationship studies [1].

Stereoselective synthesis Catalytic hydrogenation Chiral amine production

Antiparasitic Target Engagement: trans-4-MCHA IC50 Against T. cruzi Spermidine Synthase

trans-4-Methylcyclohexylamine serves as a validated reference inhibitor for Trypanosoma cruzi spermidine synthase (TcSpdSyn), with crystal structures confirming its binding mode, and quantitative IC50 data establishing it as a benchmark for antiparasitic drug discovery [1].

Chagas disease Trypanosoma cruzi Enzyme inhibitor development

Physical Property Differentiation: Boiling Point and Density vs. Cyclohexylamine

The 4-methyl substitution significantly elevates the boiling point of 4-Methylcyclohexylamine relative to unsubstituted cyclohexylamine, reflecting increased molecular weight and van der Waals interactions. This property difference directly impacts distillation-based purification and vapor-handling protocols [1].

Chemical purification Distillation parameters Material handling

Commercial Purity Benchmarks: GC Assay Standards for Research-Grade Material

Research-grade 4-Methylcyclohexylamine is routinely supplied with gas chromatography (GC) purity specifications of ≥98.0% to ≥99.0%, establishing a verifiable quality threshold that exceeds typical industrial-grade cyclohexylamine (which may be supplied at lower purity grades not documented for sensitive applications) .

Analytical quality control Chemical procurement Reproducibility

4-Methylcyclohexylamine (CAS 2523-55-9): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Spermidine Synthase Inhibitor Development for Antiparasitic Indications

trans-4-Methylcyclohexylamine serves as a validated inhibitor scaffold and positive control for spermidine synthase from Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease) with IC50 values of 1.4–1.9 µM [1]. Its binding mode is structurally confirmed via X-ray crystallography (PDB IDs: 2PT9 for P. falciparum with cis isomer; 4YUW for T. cruzi with trans isomer), enabling structure-guided optimization for improved selectivity and potency [2].

Synthetic Methodology: Chiral Amine Building Block for Asymmetric Synthesis

The trans isomer of 4-Methylcyclohexylamine (CAS 2523-55-9) is a valuable chiral building block for the synthesis of bioactive compounds, including kinase inhibitors, receptor agonists/antagonists, and a variety of ligands where stereochemistry dictates biological activity [1]. Patent-documented synthetic routes achieve trans:cis ratios of 81.2:18.8 with >99.5% purity via catalytic hydrogenation of p-toluidine, supporting scalable production of enantiomerically enriched intermediates [2].

Polyamine Research: In Vivo Modulation of Spermidine and Spermine Levels

In rodent models, oral administration of trans-4-Methylcyclohexylamine produces quantifiable reductions in tissue spermidine and spermine content, establishing its utility as a chemical probe for polyamine pathway perturbation in cancer biology and cell proliferation studies [1]. This in vivo activity, documented alongside its in vitro IC50 of 1.4 µM against spermidine synthase, positions 4-MCHA as a tool compound for dissecting polyamine-dependent physiological processes [2].

Chemical Process Development: Isocyanate and Urea Derivative Precursor

trans-4-Methylcyclohexylamine is an industrial intermediate for the synthesis of trans-4-methylcyclohexyl isocyanate, which is further elaborated into urea- and carbamate-based agrochemicals and pharmaceutical agents [1]. The compound's physical properties—boiling point 151–154°C and flash point 27°C—inform safe handling and reactor design for scale-up processes [2].

Technical Documentation Hub

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